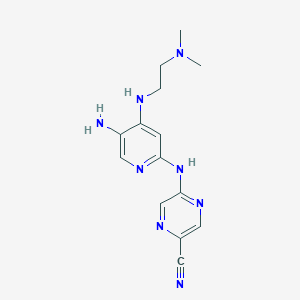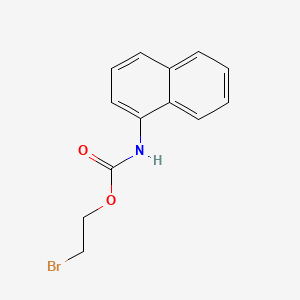
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate is an organic compound that features a naphthalene ring substituted with hydroxyl groups at the 3 and 4 positions and a benzoate ester group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroxynaphthalen-1-yl)methyl benzoate typically involves the esterification of (3,4-dihydroxynaphthalen-1-yl)methanol with benzoic acid or its derivatives. One common method is the Fischer esterification, which involves heating the alcohol and acid in the presence of an acid catalyst such as sulfuric acid. The reaction can be represented as follows:
(3,4-Dihydroxynaphthalen-1-yl)methanol+Benzoic acidH2SO4(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of (3,4-dihydroxynaphthalen-1-yl)methanol.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which (3,4-Dihydroxynaphthalen-1-yl)methyl benzoate exerts its effects is largely dependent on its chemical structure. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants by neutralizing free radicals. The benzoate ester group can undergo hydrolysis to release benzoic acid, which has antimicrobial properties. The molecular targets and pathways involved include interactions with reactive oxygen species (ROS) and inhibition of oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dihydroxynaphthalene): Lacks the benzoate ester group, making it less lipophilic.
(1,2-Dihydroxynaphthalene): Different hydroxyl group positions, leading to different reactivity and applications.
(3,4-Dimethoxynaphthalen-1-yl)methyl benzoate: Methoxy groups instead of hydroxyl groups, affecting its antioxidant properties.
Uniqueness
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate is unique due to the combination of hydroxyl groups and a benzoate ester group, which imparts both antioxidant and antimicrobial properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H14O4 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(3,4-dihydroxynaphthalen-1-yl)methyl benzoate |
InChI |
InChI=1S/C18H14O4/c19-16-10-13(14-8-4-5-9-15(14)17(16)20)11-22-18(21)12-6-2-1-3-7-12/h1-10,19-20H,11H2 |
InChI Key |
HXKVVYRVTUFYIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC(=C(C3=CC=CC=C32)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11836662.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11836663.png)


![2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)
![6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11836699.png)
![Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate](/img/structure/B11836705.png)







